molecular formula C9H19NO B1278331 3-Azepan-1-ylpropan-1-ol CAS No. 29194-89-6

3-Azepan-1-ylpropan-1-ol

Cat. No.: B1278331
CAS No.: 29194-89-6
M. Wt: 157.25 g/mol
InChI Key: KXFQCMKAQXWNSL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azepan-1-ylpropan-1-ol typically involves the reaction of azepane with 3-chloropropanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the azepane acts as a nucleophile and displaces the chlorine atom from 3-chloropropanol .

Industrial Production Methods

it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Azepan-1-ylpropan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Azepan-1-ylpropan-1-ol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of various chemical products.

Mechanism of Action

The mechanism of action of 3-Azepan-1-ylpropan-1-ol is not well-characterized. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azepan-1-ylpropan-1-ol is unique due to its azepane ring, which imparts different chemical and physical properties compared to similar compounds with different heterocyclic rings .

Properties

IUPAC Name

3-(azepan-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c11-9-5-8-10-6-3-1-2-4-7-10/h11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFQCMKAQXWNSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60441657
Record name 3-Azepan-1-ylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29194-89-6
Record name 3-Azepan-1-ylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 29194-89-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 1 mole of azepane and 0.5 mole of 3-chloro-1-propanol in 500 ml of ethanol was refluxed for 18 hours. The reaction mixture was treated with 0.55 mole of KOH and refluxed for 0.75 hour. Cooling, filtration and distillation yielded 88% of N-(3-hydroxypropyl)azepane (b.p.=136° C. at 21 mm; analysis for C9H19NO, calculated: %N=8.91; found: %N=8.30).
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0.55 mol
Type
reactant
Reaction Step Two

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